5-Hydroxy Thiabendazole Methyl Ether Hydrochloride

Biomonitoring Occupational exposure assessment Toxicokinetics

Procure 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride (CAS 2318-79-8) as your primary calibration standard for validated LC-MS/MS and HPLC residue quantification. Unlike parent TBZ or the free-base metabolite (5-OH-TBZ, CAS 948-71-0), this hydrochloride salt delivers distinct solubility and stability advantages in aqueous workflows. Its unique chromatographic behavior, ionization efficiency, and MRM fragmentation patterns are essential for achieving sub-ng/mL sensitivity (LOD 0.05 ng/mL) in toxicokinetic and environmental exposure studies. Avoid analytical invalidity; choose the correct methoxy derivative.

Molecular Formula C11H10ClN3OS
Molecular Weight 267.731
CAS No. 2318-79-8
Cat. No. B589614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Thiabendazole Methyl Ether Hydrochloride
CAS2318-79-8
Synonyms5-Methoxy-2-(4-thiazolyl)-benzimidazole Monohydrochloride
Molecular FormulaC11H10ClN3OS
Molecular Weight267.731
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl
InChIInChI=1S/C11H9N3OS.ClH/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10;/h2-6H,1H3,(H,13,14);1H
InChIKeyRGJPOJVGBVRASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride (CAS 2318-79-8) – Analytical Reference Standard for Thiabendazole Metabolite Quantification


5-Hydroxy Thiabendazole Methyl Ether Hydrochloride (CAS 2318-79-8) is the hydrochloride salt form of a methylated derivative of 5-hydroxythiabendazole, the primary oxidative metabolite of the broad-spectrum anthelmintic and fungicide thiabendazole (TBZ) [1]. As a benzimidazole-class compound, it serves as a critical analytical reference standard for the identification and quantification of thiabendazole metabolite residues in biological matrices, food commodities, and environmental samples [2]. The compound's structural features—including the 6-methoxy substitution on the benzimidazole ring and the intact thiazole moiety—render it essential for accurate LC-MS/MS and HPLC method development, calibration, and validation in regulatory toxicology, residue monitoring, and pharmacokinetic studies [3].

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride (CAS 2318-79-8) – Why Thiabendazole or 5-OH-TBZ Standards Cannot Be Interchanged


Scientific and industrial users cannot substitute 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride with parent thiabendazole (TBZ) or free-base 5-hydroxythiabendazole (5-OH-TBZ, CAS 948-71-0) without compromising analytical validity. The hydrochloride salt form offers distinct solubility and stability advantages in aqueous-based analytical workflows that the free-base form lacks . More critically, chromatographic behavior and ionization efficiency differ fundamentally between these structurally distinct analytes: TBZ and 5-OH-TBZ require separate mobile phase compositions, extraction solvents, and detector wavelength optimization, with linear ranges differing by more than an order of magnitude (TBZ: 0.02–0.77 μg/mL; 5-OH-TBZ: 0.96–8.0 μg/mL) [1]. Additionally, the methoxy derivative represented by CAS 2318-79-8 exhibits distinct mass spectral fragmentation patterns essential for unambiguous multiple reaction monitoring (MRM) transitions in tandem MS workflows .

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride (CAS 2318-79-8) – Quantitative Comparative Evidence for Procurement Decisions


LC-MS/MS Method Sensitivity: 5-OH-TBZ as a Validated Urinary Biomarker with LOD of 0.05 ng/mL

The LC-MS/MS method for quantifying 5-hydroxythiabendazole (5-OH-TBZ) in human urine achieved a limit of detection (LOD) of 0.05 ng/mL and a limit of quantification (LOQ) of 0.13 ng/mL [1]. This analytical sensitivity enables detection in environmentally exposed populations, with 52% of a general Swedish population sample showing levels above LOD [1]. Method precision (within-run, between-run, and between-batch) ranged from 4–9% CV, supporting robust intra- and inter-day reproducibility [1]. In contrast, a simultaneous multi-analyte HPLC-MS/MS method for benzimidazole metabolites in rabbit plasma reported substantially higher LODs ranging from 0.08 to 2.0 μg/kg and LOQs from 0.3 to 5.0 μg/kg for the panel of analytes including 5-OH-TBZ .

Biomonitoring Occupational exposure assessment Toxicokinetics

CYP1A2 Inhibition Potency: 5-OH-TBZ Exhibits ~15.7-fold Lower Inhibitory Activity Than Parent TBZ

In a mechanism-based inhibition (MBI) screen against CYP1A2, thiabendazole (TBZ) demonstrated time-dependent inhibition with k(inact) = 0.08 min⁻¹ and K(I) = 1.4 μM, whereas 5-hydroxythiabendazole (5-OH-TBZ) exhibited markedly weaker inhibition with k(inact) = 0.02 min⁻¹ and K(I) = 63.3 μM [1]. Correspondingly, IC₅₀ values were 0.83 μM for TBZ versus 13.05 μM for 5-OH-TBZ, representing a ~15.7-fold reduction in inhibitory potency following 5-hydroxylation [1]. Critically, enzyme inactivation by TBZ was irreversible by dialysis, whereas activity was recovered after dialysis with 5-OH-TBZ, indicating a qualitative mechanistic difference: TBZ acts as an irreversible MBI, while 5-OH-TBZ is a weak, reversible inhibitor [1].

Drug-drug interaction CYP450 inhibition Metabolite safety profiling

HPLC Method Linearity Ranges: TBZ and 5-OH-TBZ Require Distinct Calibration Windows

Separate HPLC-fluorescence methods developed for equine plasma analysis demonstrated that thiabendazole (TBZ) and 5-hydroxythiabendazole (5-OH-TBZ) require fundamentally different calibration linearity ranges. The linear range for TBZ was 0.02–0.77 μg/mL, while the linear range for 5-OH-TBZ was 0.96–8.0 μg/mL, representing a >40-fold difference in lower limit and a >10-fold difference in upper limit [1]. Additionally, the methods differed in mobile phase composition, extraction solvent selection, and fluorescence detector wavelength optimization [1].

Method validation Veterinary pharmacokinetics Residue analysis

In Vivo Pharmacokinetics: Parent-to-Metabolite Concentration Ratios Are Dose-Dependent

In horses administered TBZ orally, the ratios of TBZ plasma concentrations to 5-OH-TBZ concentrations were significantly lower following a 44 mg/kg dose than following a 440 mg/kg dose [1]. The pharmacokinetic parameters varied accordingly: after 44 mg/kg, Cmax was 3.33 μg/mL and t½ was 1.16 hours; after 440 mg/kg, Cmax increased to 8.90 μg/mL and t½ extended to 13.63 hours, while relative apparent bioavailability (F) decreased from 1.38 to 0.12 [1]. The authors attributed these alterations to saturation of hydroxylation and/or product inhibition of the metabolic pathway at the higher dose [1].

Pharmacokinetic modeling Dose proportionality Metabolic saturation

Human Toxicokinetics: Oral vs. Dermal Exposure Yields Distinct Urinary Excretion Profiles

In a human experimental exposure study using the validated LC-MS/MS method for urinary 5-OH-TBZ, oral exposure resulted in biphasic elimination described by a two-compartment model, with elimination half-lives of approximately 2 hours (rapid phase) and 9–12 hours (slower phase), and urinary recovery of 21–24% of the administered TBZ dose [1]. In contrast, dermal exposure followed a one-compartment model with an elimination half-life of 9–18 hours and a urinary recovery of only 1% of the administered dose [1].

Human exposure assessment Toxicokinetic modeling Route-specific metabolism

Regulatory Residue Definition: Total TBZ + 5-OH-TBZ Governs MRL Compliance

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) adopted the definition of the residue for regulatory purposes as the sum of thiabendazole and 5-hydroxythiabendazole, establishing MRLs of 0.1 mg/kg for animal commodities and milk [1]. In lactating goats administered [¹⁴C]thiabendazole for 7 days, liver residues consisted of unmetabolized TBZ (max 0.2 mg/kg), unconjugated 5-OH-TBZ (max 0.12 mg/kg), and benzimidazole (max 0.08 mg/kg) [1]. Urinary excretion contained unconjugated 5-OH-TBZ (~7.9 mg/kg expressed as TBZ equivalents) and its O-sulfate conjugate (~9.5 mg/kg) [1].

Food safety Maximum Residue Limits Regulatory compliance

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride (CAS 2318-79-8) – Validated Application Scenarios for Scientific and Industrial Use


Human Biomonitoring and Occupational Exposure Assessment Programs

Procurement of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride as the primary calibration reference standard enables implementation of the validated LC-MS/MS method for urinary 5-OH-TBZ quantification with an LOD of 0.05 ng/mL and LOQ of 0.13 ng/mL, achieving 4–9% inter- and intra-assay precision [1]. This sensitivity supports detection in environmentally exposed populations (52% detection rate in the general Swedish population) and enables route-specific toxicokinetic interpretation, with oral exposure yielding 21–24% urinary recovery and biphasic elimination (t½ = 2 h and 9–12 h) compared to dermal exposure yielding 1% recovery and monophasic elimination (t½ = 9–18 h) [1].

Veterinary Pharmacokinetic and Residue Depletion Studies in Livestock

The standard is essential for HPLC-fluorescence or LC-MS/MS method development in equine, bovine, and other livestock species, where 5-OH-TBZ and parent TBZ require distinct calibration linearity ranges (TBZ: 0.02–0.77 μg/mL; 5-OH-TBZ: 0.96–8.0 μg/mL) and separate method optimization parameters including mobile phase composition, extraction solvent, and detector wavelength [2]. In horses, the ratio of TBZ to 5-OH-TBZ concentrations is dose-dependent, with saturation of hydroxylation occurring at 440 mg/kg (t½ extended from 1.16 h to 13.63 h), necessitating metabolite-specific quantification for accurate pharmacokinetic modeling and withdrawal period determination [2].

CYP450-Mediated Drug-Drug Interaction (DDI) Risk Assessment

In in vitro CYP inhibition screening programs, 5-OH-TBZ reference standards enable direct comparison of metabolite activity against parent TBZ for mechanism-based inhibition of CYP1A2. While TBZ demonstrates irreversible inactivation (k(inact) = 0.08 min⁻¹, K(I) = 1.4 μM, IC₅₀ = 0.83 μM), the 5-hydroxy metabolite exhibits approximately 15.7-fold lower potency (IC₅₀ = 13.05 μM) and reversible inhibition recoverable by dialysis [3]. This differentiation is critical for accurate in vitro-to-in vivo extrapolation (IVIVE) and SimCyp DDI simulation modeling, where using parent compound data alone would overestimate metabolite-associated interaction risk [3].

Regulatory Food Safety Testing for MRL Compliance

The JMPR regulatory definition of thiabendazole residues explicitly includes the sum of parent TBZ and 5-hydroxythiabendazole, with an established MRL of 0.1 mg/kg for animal commodities and milk [4]. In lactating goats, 5-OH-TBZ (free and sulfate-conjugated) constitutes the predominant residue fraction, with unconjugated 5-OH-TBZ at ~7.9 mg/kg and O-sulfate conjugate at ~9.5 mg/kg in urine expressed as TBZ equivalents [4]. Testing laboratories performing Codex Alimentarius-compliant residue monitoring must therefore procure and utilize 5-OH-TBZ reference standards to meet statutory analytical method requirements and demonstrate total residue compliance [4].

Quote Request

Request a Quote for 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.